molecular formula C9H7F6NO B2695761 2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)aniline CAS No. 258353-01-4

2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)aniline

Cat. No.: B2695761
CAS No.: 258353-01-4
M. Wt: 259.151
InChI Key: YNQOGGRDSJWRMW-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)aniline is a fluorinated aromatic amine. This compound is characterized by the presence of trifluoroethoxy and trifluoromethyl groups attached to an aniline core. The incorporation of fluorine atoms imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Scientific Research Applications

2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)aniline has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)aniline typically involves the reaction of 2,2,2-trifluoroethanol with an appropriate aniline derivative under specific conditions. One common method includes the use of trifluoromethyl triflate as a reagent to introduce the trifluoromethyl group. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, where the trifluoromethyl and trifluoroethoxy groups influence the reactivity and orientation of the substituents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium or nickel catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2,2-Trifluoroethoxy)aniline
  • 3-(2,2,2-Trifluoroethoxy)propionitrile
  • 4-(2,2,2-Trifluoroethoxy)-2-(trifluoromethyl)aniline

Uniqueness

2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)aniline is unique due to the simultaneous presence of both trifluoroethoxy and trifluoromethyl groups on the aniline core. This dual substitution imparts distinct electronic and steric properties, making it particularly valuable in applications requiring high stability and specific reactivity .

Properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6NO/c10-8(11,12)4-17-7-2-1-5(3-6(7)16)9(13,14)15/h1-3H,4,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQOGGRDSJWRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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